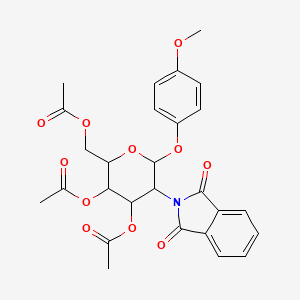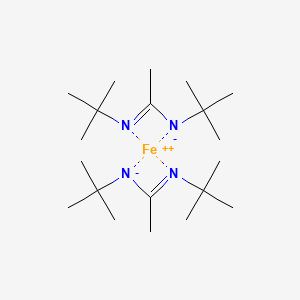
tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+): is a complex organometallic compound It features an iron(2+) ion coordinated with a ligand containing tert-butyl groups and a carbonimidoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) typically involves the reaction of iron(2+) salts with tert-butyl-substituted ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation. Common solvents used include tetrahydrofuran (THF) and dichloromethane. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete coordination of the ligand to the iron center.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) can undergo various chemical reactions, including:
Oxidation: The iron(2+) center can be oxidized to iron(3+) using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced back to iron(2+) using reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions can occur where the tert-butyl groups or the carbonimidoyl moiety are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various ligands such as phosphines, amines, or other organometallic compounds.
Major Products Formed:
Oxidation: Iron(3+) complexes.
Reduction: Iron(2+) complexes with modified ligands.
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) is used as a catalyst in various organic reactions, including hydrogenation and polymerization. Its unique structure allows for selective activation of substrates, making it valuable in synthetic chemistry.
Biology: In biological research, this compound can be used to study the interactions between metal ions and biological molecules. It serves as a model compound for understanding metalloprotein functions and enzyme mechanisms.
Medicine: Potential applications in medicine include the development of metal-based drugs and diagnostic agents. The compound’s ability to coordinate with various ligands makes it a candidate for targeted drug delivery systems.
Industry: In the industrial sector, tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) is used in the production of specialty chemicals and materials. Its catalytic properties are exploited in processes such as polymerization and fine chemical synthesis.
Mechanism of Action
The mechanism of action of tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) involves the coordination of the iron(2+) ion with the ligand, which stabilizes the metal center and allows for various chemical transformations. The molecular targets include substrates that can interact with the iron center, leading to catalytic activation or transformation. The pathways involved often include electron transfer processes and ligand exchange mechanisms.
Comparison with Similar Compounds
tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(3+): An oxidized form of the compound with iron(3+).
tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;cobalt(2+): A similar compound with cobalt(2+) instead of iron(2+).
tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;nickel(2+): A similar compound with nickel(2+) instead of iron(2+).
Uniqueness: tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) is unique due to its specific coordination environment and the presence of tert-butyl groups, which provide steric hindrance and influence the reactivity of the compound. This makes it distinct from other similar compounds with different metal centers or ligand structures.
Properties
Molecular Formula |
C20H42FeN4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) |
InChI |
InChI=1S/2C10H21N2.Fe/c2*1-8(11-9(2,3)4)12-10(5,6)7;/h2*1-7H3;/q2*-1;+2 |
InChI Key |
MIOUQVABQSKCOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Azido-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate](/img/structure/B13399079.png)
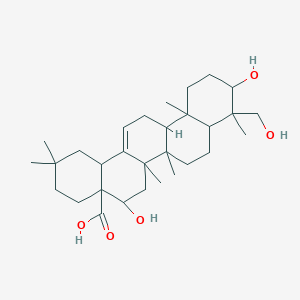
![2-[N-(2-amino-3-phenylpropanoyl)-4-(hydroxymethyl)anilino]-6-(tritylamino)hexanamide](/img/structure/B13399088.png)

![but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13399101.png)
![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B13399109.png)
![Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B13399112.png)
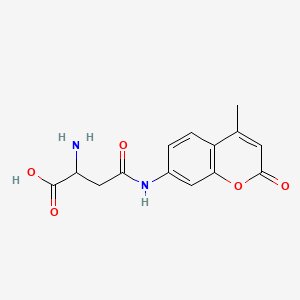

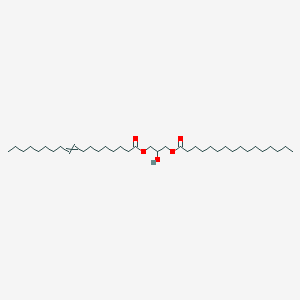
![Methanesulfonato[2-(diamondophosphine) morpholine][2-(2'-methylamino-1,1'-biphenyl)] Palladium (II)](/img/structure/B13399148.png)
![5-[[2-(3-Aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13399158.png)
